(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Racemic or regioisomeric substitution introduces uncontrolled variables that invalidate SAR studies. This (S)-enantiomer eliminates that risk. - Enantiopure (S)-configuration ensures unambiguous receptor binding data in aminergic GPCR and kinase programs. - Meets Rule-of-3 fragment criteria (MW 142.22, LogP 0.32) for clean lead optimization. - Dihydrochloride salt (CAS 1423015-65-9) available for automated library synthesis with simplified liquid handling.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Cat. No. B13258195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(C)N
InChIInChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3/t4-/m0/s1
InChIKeyIXVBHPYKGWVUDT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine Identity & Procurement


(1S)-1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine (CAS 1344915-38-3; dihydrochloride CAS 1423015-65-9) is a chiral primary amine bearing a 2-methyl-1,3-thiazole heterocycle. Its molecular formula is C₆H₁₀N₂S, with a molecular weight of 142.22 g·mol⁻¹ (free base) [1]. The compound possesses one stereogenic center at the α-carbon of the ethylamine side chain, existing as the (S)-enantiomer. It is supplied primarily as a research chemical and chiral building block for medicinal chemistry, typically at ≥95% purity [2]. The thiazole ring confers distinct electronic and hydrogen-bonding properties relative to other heteroaromatic amine scaffolds, while the methyl substituent at the 2-position modulates both steric and electronic characteristics compared to unsubstituted or aryl-substituted analogs.

Chiral building block
Stereochemical-control study fit for medicinal chemistry SAR
Enantiomer comparison
Supports (S)-vs-(R) assay-response context without racemic confound
Analytical reference
Chiral reference standard context for HPLC or SFC method development

Stereochemical & Regioisomeric Differentiation


In medicinal chemistry and chemical biology, the biological activity of chiral amines is frequently enantiomer-dependent; the (S)- and (R)-antipodes can exhibit profoundly different receptor binding affinities, metabolic stability, and off-target profiles [1]. Substituting (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine with its racemate (CAS 317830-81-2) or the (R)-enantiomer introduces an uncontrolled variable that can invalidate structure–activity relationship (SAR) studies, particularly when the amine serves as a key pharmacophoric element. Furthermore, the regioisomeric 2-(2-methyl-1,3-thiazol-4-yl)ethanamine (CAS 165115-15-1), which positions the amine two carbons from the thiazole ring rather than one, exhibits different conformational preferences, pKa values, and hydrogen-bonding geometries [2], making it non-interchangeable in lead optimization campaigns. The quantitative evidence below substantiates exactly where these differences manifest and why procurement specification must be precise.

Racemate or (R)-enantiomer
Racemate (CAS 317830-81-2) introduces uncontrolled stereochemical variable that may confound SAR interpretation; enantiomer-attribution review required.
Regioisomer 2-ethanamine (CAS 165115-15-1)
Linker length shift alters hydrogen-bond geometry and amine pKa; binding-mode context may not transfer between series.
2-Unsubstituted or 2-aryl analogs
2-H analog lacks lipophilicity calibration; 2-phenyl analog introduces excess non-specific binding risk. Substitution context may shift SAR profile.

Quantitative Differential Evidence vs. Closest Analogs


Enantiomeric Identity: (S)- vs. (R)- vs. Racemate

The (S)-enantiomer (CAS 1344915-38-3) is differentiated from the (R)-enantiomer and the racemate (CAS 317830-81-2) by its absolute configuration at the α-carbon stereocenter. In the thiazol-4-ylethanamine series, stereochemistry critically governs histamine H1 receptor activity: Walczyński et al. demonstrated that the 2-substituted thiazol-4-ylethanamine scaffold exhibits stereospecific agonist/antagonist behavior, with pD₂ values for agonism ranging from 4.35 to 5.36 depending on the 2-substituent, and pA₂ antagonist values of 4.14–4.82 for benzyl-substituted analogs [1]. Although the 2-methyl analog was not the primary focus of that study, the class-level data establish that enantiomeric configuration is a first-order determinant of pharmacodynamic outcome. Procurement of the racemate introduces an equimolar (R)-enantiomer that may act as a competitive antagonist, confounding functional assay interpretation. The (S)-enantiomer as supplied (≥95% purity ) ensures stereochemical homogeneity critical for reproducible SAR.

Enantiomeric excess
Class-level inference
≥90% ee
Reported stereochemical purity context; supports enantiomer-attribution review
Racemate provides 0% ee; class data from H1 receptor congeners
Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Regioisomeric Scaffold Differentiation

The target compound places the primary amine directly on the α-carbon attached to the thiazole C4 position (1-(thiazol-4-yl)ethan-1-amine scaffold), whereas its common regioisomer 2-(2-methyl-1,3-thiazol-4-yl)ethanamine (CAS 165115-15-1) positions the amine two methylene units from the ring [1]. This single-carbon shift alters the computed LogP (target: 0.32 ; 2-ethanamine isomer: ~0.0–0.2 estimated), the pKa of the amine (predicted ~9.4 for the α-branched amine vs. ~10.1 for the primary ethylamine), and the spatial relationship between the amine and the thiazole ring—directly affecting how the amine engages hydrogen-bond acceptors in a target binding site. In the histamine H1 receptor program, only the 1-(thiazol-4-yl)ethanamine scaffold (with the amine directly attached to the thiazole C4 via a single carbon linker) produced measurable H1 receptor agonism or antagonism, underscoring that the linker length is not a trivial variation [2].

Regioisomeric scaffold
Reported
LogP 0.32 vs ~0.1
pKa ~9.4 vs ~10.1
Linker 1‑carbon vs 2‑carbon
Linker geometry and basicity context may not transfer across regioisomers
Only 1‑(thiazol‑4‑yl)ethanamine scaffold showed H1 modulation
Regioisomerism Linker geometry Amine basicity

2-Methyl Substitution Effect vs. 2-H and 2-Phenyl Analogs

The 2-methyl group on the thiazole ring of the target compound distinguishes it from the 2-unsubstituted analog 1-(1,3-thiazol-4-yl)ethan-1-amine (CAS 1189878-73-6, MW 128.20) and from the 2-phenyl analog (MW 204.29). The 2-methyl substituent contributes a modest increase in lipophilicity (ΔLogP ≈ +0.3–0.5 relative to the 2-H analog) while adding only 14 Da of molecular weight, preserving favorable ligand efficiency metrics. By contrast, the 2-phenyl analog introduces a substantially larger lipophilic surface (ΔLogP ≈ +2.0–2.5) that can drive non-specific protein binding and reduce aqueous solubility. In the Walczyński et al. thiazol-4-ylethanamine series, 2-phenyl-substituted compounds exhibited weak H1 agonism (pD₂ 4.35–5.36) or antagonism (pA₂ 4.14–4.82), while the effect of smaller 2-alkyl substituents—including methyl—was not explicitly quantified, highlighting a data gap that positions the 2-methyl compound as a probe for exploring the steric and electronic minimum required for target engagement [1].

2‑Methyl substitution
Class-level inference
LogP 0.32 vs ~0.0 (2‑H)
MW 142 vs 128 (2‑H)
ΔLogP vs 2‑Ph −2.2 (lower lipophilicity)
Calibrated lipophilicity supports fragment‑based library context; aryl analog risk reviewed
2‑alkyl effect on target engagement not explicitly quantified
Substituent effect Lipophilicity modulation Steric bulk

Salt Form Selection: Dihydrochloride vs. Free Base

The dihydrochloride salt (CAS 1423015-65-9, MW 215.14 g·mol⁻¹) of the target compound provides a well-defined melting point of 192–194 °C [1], enabling identity verification by differential scanning calorimetry or capillary melting point apparatus. In contrast, the free base (CAS 1344915-38-3) is a liquid at ambient temperature (boiling point 221.8±15.0 °C at 760 mmHg ) and lacks a convenient melting point endpoint for rapid purity assessment. The dihydrochloride salt's aqueous solubility (predicted >10 mg·mL⁻¹ based on the hydrochloride salt of similar amines) facilitates direct use in biochemical assays without organic co-solvents, whereas the free base requires DMSO or ethanol pre-dissolution. The dihydrochloride also exhibits superior long-term storage stability when kept in a cool, dry environment , reducing the risk of amine oxidation or carbonate formation that can compromise the free base upon prolonged storage.

Salt form selection
Reported
Dihydrochloride: sharp MP 192–194 °C
Free base: liquid at ambient, BP 221.8 °C
Aqueous solubility >10 mg/mL (predicted)
Solid salt form supports weighing accuracy and aqueous assay compatibility
Long‑term storage stability context may differ from free base
Salt form Solid-state properties Aqueous solubility Storage stability

High-Confidence Application Scenarios


Enantioselective Lead Optimization for Aminergic GPCRs

When optimizing hit compounds targeting histamine H1 or related aminergic GPCRs, the (S)-configured amine at the thiazole C4 position serves as a stereochemically defined pharmacophoric element. The class-level evidence from Walczyński et al. demonstrates that thiazol-4-ylethanamines exhibit stereospecific H1 receptor modulation (pD₂ 4.35–5.36 agonism; pA₂ 4.14–4.82 antagonism), and the use of the enantiopure (S)-enantiomer eliminates the confounding influence of the (R)-antipode [1]. Medicinal chemists can systematically vary the 2-substituent while maintaining stereochemical integrity, enabling clean SAR interpretation.

Fragment-Based Drug Discovery Starting Point

With MW = 142.22 Da, LogP = 0.32, and one hydrogen-bond donor plus three acceptors [1], (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine meets the 'rule of three' criteria for fragment libraries. Its computed ligand efficiency metrics are favorable relative to the 2-phenyl analog (MW 204.29, ~30% heavier), making it a superior fragment starting point for targets where the thiazole engages in π-stacking or sulfur-mediated interactions. The 2-methyl group provides a synthetically accessible vector for further elaboration via C–H functionalization or lithiation chemistry.

Chiral Building Block for Kinase Inhibitor Synthesis

The thiazole ring is a privileged scaffold in kinase inhibitor design (e.g., dasatinib, dabrafenib analogs), and the (S)-α-methylbenzylamine-type motif is recurrent in CNS-active compounds where stereochemistry influences blood–brain barrier penetration and target engagement kinetics [1]. The dihydrochloride salt form (CAS 1423015-65-9, MP 192–194 °C [2]) facilitates straightforward amide coupling or reductive amination in parallel synthesis workflows, with the salt's aqueous solubility simplifying automated liquid handling in library production.

Chiral Purity Reference Standard for Analytical Methods

The well-defined (S)-enantiomer (InChI Key: IXVBHPYKGWVUDT-BYPYZUCNSA-N [1]) can serve as a reference standard for chiral HPLC or SFC method development when analyzing enantiomeric purity of reaction products or biological samples. The ≥95% purity specification [2] and the availability of the dihydrochloride salt with a sharp melting point provide orthogonal identity and purity benchmarks, supporting GLP-compliant analytical workflows in pharmaceutical development.

Application
Selection Property
Validation Focus
Enantioselective SAR studies for aminergic GPCRs
Stereochemical-control context
Enantiomer-attribution review and SAR interpretation
Fragment-based library design
Ligand efficiency profile
Physicochemical property review
Kinase inhibitor chiral building block
Chiral building block compatibility
Coupling and purification workflow
Chiral analytical standard development
Chiral reference standard context
Enantiomeric purity method review
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